
(3-Aminopiperidin-1-yl)(3,4-difluorophenyl)methanone
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of (3-Aminopiperidin-1-yl)(3,4-difluorophenyl)methanone consists of a piperidine ring attached to a difluorophenyl group via a methanone linker. The presence of the aminopiperidinyl and difluorophenyl groups may contribute to the compound’s reactivity and potential biological activity.Physical And Chemical Properties Analysis
The physical and chemical properties of (3-Aminopiperidin-1-yl)(3,4-difluorophenyl)methanone, such as its melting point, boiling point, and density, are not provided in the search results . Further investigation or experimental determination would be needed to ascertain these properties.Applications De Recherche Scientifique
Comprehensive Analysis of (3-Aminopiperidin-1-yl)(3,4-difluorophenyl)methanone Applications
The compound (3-Aminopiperidin-1-yl)(3,4-difluorophenyl)methanone is a versatile chemical with potential applications in various scientific research fields. Below is a detailed analysis of its unique applications:
Antibacterial Agents: The structural analogs of this compound have been explored for their antibacterial properties. A study has shown that derivatives of piperidinyl-benzoxazole, which share a similar structural motif, exhibit antibacterial activity against Staphylococcus aureus . This suggests that (3-Aminopiperidin-1-yl)(3,4-difluorophenyl)methanone could be a precursor in synthesizing new antibacterial agents.
Alzheimer’s Disease Treatment: Compounds with a piperidine structure have been identified as selective inhibitors of the enzyme acetylcholinesterase (AChE) , which is a target for Alzheimer’s disease treatment . The compound could serve as a key intermediate in developing drugs for neurodegenerative diseases.
Antipsychotic Medication Intermediates: The compound is structurally related to 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole , an important intermediate in synthesizing the antipsychotic drug paliperidone . This highlights its potential role in the pharmaceutical industry for creating mental health medications.
Analgesic Drug Development: Isoxazole derivatives, which are structurally similar to the compound, have been found to possess analgesic properties . This indicates that (3-Aminopiperidin-1-yl)(3,4-difluorophenyl)methanone could be modified to develop new pain-relief medications.
Anticonvulsant Properties: The compound’s framework is akin to molecules that have demonstrated anticonvulsant effects . This opens up research avenues for its use in formulating treatments for seizure disorders.
Cancer Research: Piperidine derivatives have been associated with anticancer activities . As such, (3-Aminopiperidin-1-yl)(3,4-difluorophenyl)methanone could be instrumental in synthesizing novel oncology drugs or as a research tool in cancer biology.
Serotonergic and Dopaminergic Receptor Studies: The compound’s structure is relevant to substances that show affinity for serotonergic and dopaminergic receptors . This makes it valuable for neurological research, particularly in understanding mood disorders and developing targeted therapies.
Drug Resistance Research: With the ongoing challenge of drug resistance, there is a need for new molecules. The compound could be used to study the mechanisms of resistance and develop drugs that can overcome these barriers .
Propriétés
IUPAC Name |
(3-aminopiperidin-1-yl)-(3,4-difluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2N2O/c13-10-4-3-8(6-11(10)14)12(17)16-5-1-2-9(15)7-16/h3-4,6,9H,1-2,5,7,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJFVOJIGXHGBFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=C(C=C2)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Aminopiperidin-1-yl)(3,4-difluorophenyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



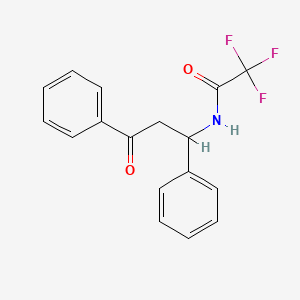
![[(2R,5S)-1-(3-Chlorobenzyl)-5-isobutylpiperazinyl]methanol](/img/structure/B1464241.png)

![{1-[(2-Methoxyphenyl)methyl]piperidin-4-yl}methanol](/img/structure/B1464244.png)
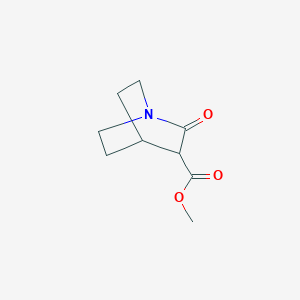
![Methyl (E)-4-[(2-amino-6-methyl-3-pyridinyl)oxy]-2-butenoate](/img/structure/B1464249.png)
![(8AS)-3,3-Dimethyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B1464250.png)
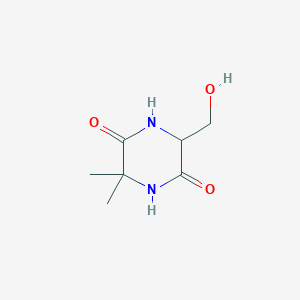
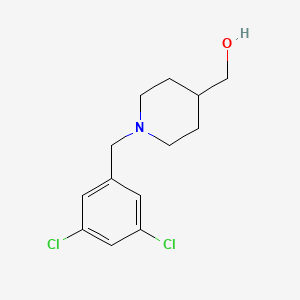
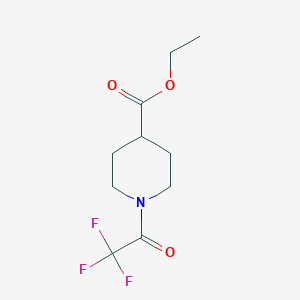
![3-{[4-(2-Phenylethoxy)benzoyl]amino}benzoic acid](/img/structure/B1464259.png)

![3-Chloro-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B1464262.png)
![[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methanol](/img/structure/B1464263.png)